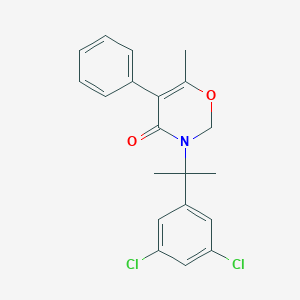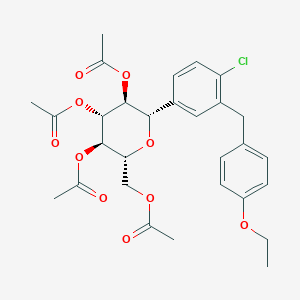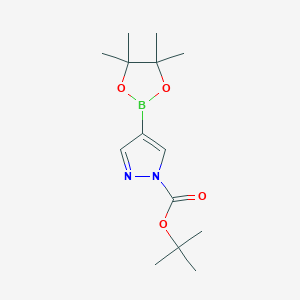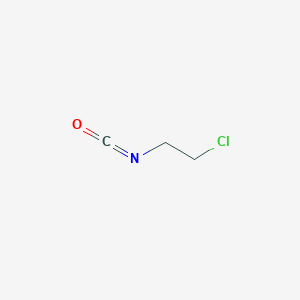
Tributyl(4-fluorophenyl)stannane
Descripción general
Descripción
Tributyl(4-fluorophenyl)stannane is a chemical compound that is part of the organotin family, where tin is covalently bonded to carbon atoms. Although the specific compound Tributyl(4-fluorophenyl)stannane is not directly mentioned in the provided papers, related compounds such as tributyl(3,3,3-trifluoro-1-propynyl)stannane and other tributylstannyl derivatives are discussed. These compounds are typically used in organic synthesis as reagents or intermediates due to their ability to transfer the tributylstannyl group to other molecules, thereby modifying their chemical structure.
Synthesis Analysis
The synthesis of tributylstannyl compounds can vary depending on the desired organotin product. For instance, tributyl(3,3,3-trifluoro-1-propynyl)stannane is synthesized from 2-bromo-3,3,3-trifluoropropene in a single step . This suggests that similar methodologies could potentially be applied to synthesize Tributyl(4-fluorophenyl)stannane, starting from a suitable fluorinated aromatic precursor and using a tributyltin reagent.
Molecular Structure Analysis
The molecular structure of organotin compounds can be quite complex. For example, bis(2,4,6-triisopropylphenyl)(fluorenylidene)stannane forms a dimer with a planar four-membered ring and long intracyclic Sn-C bonds as revealed by X-ray analysis . Although this compound is not directly related to Tributyl(4-fluorophenyl)stannane, it provides insight into the potential structural characteristics of tin-carbon bonds and the steric effects that bulky groups can have on the molecular conformation.
Chemical Reactions Analysis
Organotin compounds are known for their diverse reactivity. Tributylstannyl derivatives can participate in various chemical reactions, such as 1,3-dipolar cycloadditions , free-radical conditions , and silver-catalyzed cyclization-stannylation . These reactions often result in the formation of heterocyclic compounds or the introduction of functional groups, indicating that Tributyl(4-fluorophenyl)stannane could also be used in similar transformations.
Physical and Chemical Properties Analysis
The physical and chemical properties of organotin compounds like Tributyl(4-fluorophenyl)stannane are influenced by the nature of the organic groups attached to the tin atom. The presence of a fluorophenyl group could affect the compound's boiling point, solubility, and stability. While the papers provided do not discuss the specific properties of Tributyl(4-fluorophenyl)stannane, they do suggest that tributylstannyl compounds are generally stable and can be handled under normal laboratory conditions .
Aplicaciones Científicas De Investigación
Synthesis of Heterocyclic Compounds
Tributyl(3,3,3-trifluoro-1-propynyl)stannane, a compound closely related to Tributyl(4-fluorophenyl)stannane, has been used in the synthesis of various trifluoromethylated heterocyclic compounds. These compounds, such as (tributylstannyl)trifluoromethyl-pyrazole, -triazole, and -isoxazole, have been found useful as building blocks for introducing functional groups like aryl groups or iodine (Hanamoto, Hakoshima, & Egashira, 2004).
Palladium-Catalyzed Carbonylative Coupling
In a related context, tributyl(1-fluorovinyl)stannane, a compound similar in structure to Tributyl(4-fluorophenyl)stannane, has been used in palladium-catalyzed carbonylative coupling reactions. This process successfully yields aryl 1-fluorovinyl ketones, indicating potential applications in organic synthesis (Hanamoto, Handa, & Mido, 2002).
Insertion of CO2 into Palladium Allyl Bond
Tributyl(allyl)stannane, closely related to Tributyl(4-fluorophenyl)stannane, has been used in the study of CO2 insertion into a palladium allyl bond. This process forms part of a catalytic cycle where the transmetalation between tin and palladium is the rate-determining step, showing potential for applications in catalysis and organic synthesis (Johansson & Wendt, 2007).
Synthesis of β-Substituted (Allyl)Tributylstannane
A novel tributyl-[(2-methylidene-4,4-diethoxy)butyl]stannane was synthesized and applied in asymmetric allylation, indicating its utility in the synthesis of optically active homoallylic alcohol. This highlights the role of such stannanes in stereocontrolled synthesis and the creation of complex organic molecules (Masyuk & Mineeva, 2016).
Preparation and Characterization of Organotin Compounds
Preparation methods and characterization of various organotin compounds, which include tributylstannane derivatives, have been studied. These methods focus on synthesis, handling, and storage, which are crucial for their application in various scientific research contexts (Luescher, Jindakun, & Bode, 2018).
Safety and Hazards
Tributyl(4-fluorophenyl)stannane is considered hazardous. It is toxic if swallowed, harmful in contact with skin, causes skin irritation, serious eye irritation, may damage fertility, may damage the unborn child, and causes damage to organs through prolonged or repeated exposure . It is also toxic to aquatic life with long-lasting effects .
Mecanismo De Acción
Target of Action
It’s known that organotin compounds like this one often interact with various biological molecules due to their versatile chemical properties .
Mode of Action
Tributyl(4-fluorophenyl)stannane is known to participate in a one-pot decarbonylative stannylation/Migita-Kosugi-Stille reaction of benzoyl fluoride . This suggests that it can act as a stannylating agent, introducing a stannyl group into other molecules.
Biochemical Pathways
Given its chemical reactivity, it’s plausible that it could influence a variety of biochemical processes, particularly those involving halogenated aromatic compounds .
Pharmacokinetics
As with many organotin compounds, its bioavailability could be influenced by factors such as its lipophilicity, molecular size, and the presence of transport proteins .
Result of Action
Its reactivity suggests that it could potentially modify a variety of biological molecules, leading to diverse effects .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of Tributyl(4-fluorophenyl)stannane. For instance, its reactivity and stability could be affected by factors such as pH, temperature, and the presence of other reactive species . It’s also worth noting that organotin compounds can be toxic to aquatic organisms and may cause long-term adverse effects in the aquatic environment .
Propiedades
IUPAC Name |
tributyl-(4-fluorophenyl)stannane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4F.3C4H9.Sn/c7-6-4-2-1-3-5-6;3*1-3-4-2;/h2-5H;3*1,3-4H2,2H3; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FLPKMHDTSOPPOJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC[Sn](CCCC)(CCCC)C1=CC=C(C=C1)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H31FSn | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80372111 | |
| Record name | tributyl(4-fluorophenyl)stannane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80372111 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
385.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tributyl(4-fluorophenyl)stannane | |
CAS RN |
17151-47-2 | |
| Record name | tributyl(4-fluorophenyl)stannane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80372111 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















